An In-depth Technical Guide to the Physical Properties of 1,3-Diallylurea Crystals
An In-depth Technical Guide to the Physical Properties of 1,3-Diallylurea Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-Diallylurea crystals. Intended for a scientific audience, this document consolidates available data on its physicochemical characteristics and outlines detailed experimental protocols for its characterization. This guide aims to serve as a valuable resource for researchers utilizing 1,3-Diallylurea in synthetic chemistry, materials science, and pharmaceutical development.
Physicochemical Properties
1,3-Diallylurea (DAU) is a symmetrical urea derivative with the molecular formula C₇H₁₂N₂O.[1] Its structure, featuring two reactive allyl groups, makes it a versatile molecule, notably used as a photo-thiol-reactive and mass spectrometry-cleavable cross-linker in protein structural studies.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Summary of Physical Properties of 1,3-Diallylurea
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 90-93 °C | [1] |
| Boiling Point | 56 °C at 10 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
| Crystal Structure | Data not publicly available | |
| Polymorphism | Not extensively studied |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of 1,3-Diallylurea crystals. The following sections provide protocols for key analytical techniques.
Synthesis and Crystallization of 1,3-Diallylurea
A common synthetic route to 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. For 1,3-Diallylurea, this would typically involve the reaction of allylamine with a suitable carbonyl source. Recrystallization is a standard method for obtaining high-purity crystals.
Protocol:
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Synthesis: To a solution of allylamine in a suitable anhydrous solvent (e.g., tetrahydrofuran), slowly add a stoichiometric equivalent of a carbonyl-transfer reagent (e.g., phosgene or a phosgene equivalent like triphosgene) at a controlled temperature, often 0 °C, in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.
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Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove any salt byproducts. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Crystallization: The purified 1,3-Diallylurea is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Protocol:
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Crystal Selection: A suitable single crystal of 1,3-Diallylurea, free of visible defects, is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and purity of 1,3-Diallylurea.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Diallylurea crystals in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of 1,3-Diallylurea crystals with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C=C functional groups.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. 1,3-Diallylurea is known to be cleavable in tandem MS experiments, a property utilized in its application as a cross-linker.[2]
Protocol:
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Sample Introduction: Introduce a solution of 1,3-Diallylurea into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
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Data Acquisition: Acquire the mass spectrum to determine the molecular ion peak.
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Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to analyze the fragmentation pattern, which can provide further structural information.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.
Protocol:
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Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of 1,3-Diallylurea crystals into an aluminum or platinum pan.
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DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show endothermic or exothermic events such as melting and decomposition.
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TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show the mass loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of 1,3-Diallylurea crystals and a conceptual representation of its molecular structure.
Caption: Experimental workflow for the synthesis and characterization of 1,3-Diallylurea crystals.
